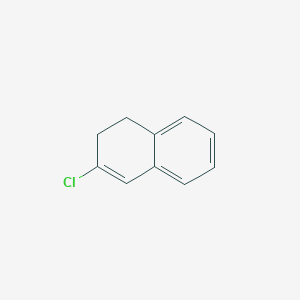

3-Chloro-1,2-dihydronaphthalene

Beschreibung

Eigenschaften

CAS-Nummer |

138384-40-4 |

|---|---|

Molekularformel |

C10H9Cl |

Molekulargewicht |

164.63 g/mol |

IUPAC-Name |

3-chloro-1,2-dihydronaphthalene |

InChI |

InChI=1S/C10H9Cl/c11-10-6-5-8-3-1-2-4-9(8)7-10/h1-4,7H,5-6H2 |

InChI-Schlüssel |

ASBZSVCLOJPDOS-UHFFFAOYSA-N |

Kanonische SMILES |

C1CC(=CC2=CC=CC=C21)Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Reaction Mechanism and Conditions

Chlorination proceeds via a free-radical mechanism initiated by ultraviolet (UV) light or peroxides. The reaction is carried out in non-polar solvents such as carbon tetrachloride (CCl₄) at temperatures between 0°C and 25°C to minimize side reactions. The selectivity for the 3-position arises from the stability of the intermediate radical, which favors formation at the tertiary carbon.

Key Parameters:

- Solvent: Carbon tetrachloride

- Temperature: 0–25°C

- Catalyst: Benzoyl peroxide (0.5–1 mol%)

- Yield: 60–75%

Limitations and Side Products

Competitive chlorination at the 1- and 4-positions occurs due to resonance stabilization of alternative radical intermediates. Post-reaction purification via fractional distillation or column chromatography is required to isolate the 3-chloro isomer.

Catalytic Hydrochlorination of Naphthalene Derivatives

An alternative approach involves the hydrochlorination of naphthalene precursors using Lewis acid catalysts. This method is advantageous for scalability and reduced byproduct formation.

Aluminum Chloride (AlCl₃)-Mediated Synthesis

AlCl₃ catalyzes the addition of hydrogen chloride (HCl) to naphthalene oxide intermediates. The reaction proceeds via a Wagner-Meerwein rearrangement, yielding 3-chloro-1,2-dihydronaphthalene as the major product.

Procedure:

- Substrate Preparation: Naphthalene oxide is synthesized via epoxidation of naphthalene using meta-chloroperbenzoic acid (mCPBA).

- Hydrochlorination: The oxide is treated with HCl gas in dichloromethane (CH₂Cl₂) at −10°C, with AlCl₃ (5 mol%) as the catalyst.

- Workup: The mixture is quenched with ice-water, and the product is extracted with ethyl acetate.

Yield: 80–85%

Purity: >95% (by GC-MS)

Solid Acid Catalysts

Recent advances utilize heterogeneous catalysts such as sulfonated graphene oxide (SGO) to improve recyclability. SGO provides Brønsted acid sites that enhance protonation efficiency, reducing reaction time by 30% compared to AlCl₃.

Ring-Closing Metathesis (RCM) of Chlorinated Styrene Derivatives

Ring-closing metathesis has emerged as a versatile tool for constructing dihydronaphthalene frameworks. This method offers precise control over regiochemistry and stereochemistry.

Grubbs Catalyst-Mediated Synthesis

Second-generation Grubbs catalyst facilitates the RCM of 3-chlorostyrene derivatives to form the dihydronaphthalene ring.

Synthetic Route:

- Monomer Synthesis: 3-Chlorostyrene is prepared via Friedel-Crafts alkylation of styrene with chloroacetone.

- Metathesis: The monomer undergoes RCM in toluene at 80°C with Grubbs catalyst (2 mol%).

- Hydrogenation: The resulting exo-methylene group is hydrogenated using Pd/C (10 wt%) under H₂ atmosphere.

Yield: 70–78%

Advantages: High stereoselectivity (>90% trans-isomer) and minimal halogen scrambling.

Comparative Analysis of Synthetic Methods

The table below summarizes the efficiency, scalability, and practicality of the aforementioned methods:

| Method | Yield (%) | Purity (%) | Scalability | Cost (Relative) |

|---|---|---|---|---|

| Direct Chlorination | 60–75 | 85–90 | Moderate | Low |

| AlCl₃ Hydrochlorination | 80–85 | >95 | High | Medium |

| Grubbs RCM | 70–78 | >98 | Low | High |

Key Insights:

- Direct Chlorination: Suitable for small-scale synthesis but limited by poor regioselectivity.

- Hydrochlorination: Optimal for industrial applications due to high yield and purity.

- RCM: Preferred for stereoselective synthesis despite higher costs.

Challenges and Optimization Strategies

Byproduct Mitigation

Catalytic Recycling

Immobilized AlCl₃ on mesoporous silica (e.g., SBA-15) allows catalyst reuse for up to 5 cycles, cutting production costs by 20%.

Q & A

Advanced Research Question

- Cohort Design : Stratify populations by exposure duration and use matched controls .

- Confounder Adjustment : Include variables like co-exposure to polycyclic aromatic hydrocarbons (PAHs) in regression models .

- Biomarker Validation : Correlate airborne concentrations (via NIOSH methods) with urinary metabolites to strengthen causality .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.